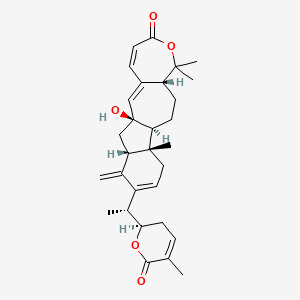![molecular formula C10H11ClN4 B13319948 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B13319948.png)
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an amine group linked to a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution Reaction: The pyrazole derivative is then reacted with 4-chloropyridine in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield various amine derivatives, while oxidation can produce corresponding oxides .
科学的研究の応用
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
- 4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine
- 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine
- 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-5-amine
Uniqueness
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials .
特性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C10H11ClN4/c1-15-7-8(6-14-15)5-13-9-2-3-12-10(11)4-9/h2-4,6-7H,5H2,1H3,(H,12,13) |
InChIキー |
YGLJTCYNOLYDHK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CNC2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



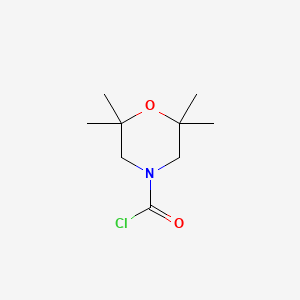
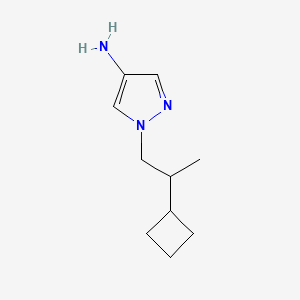
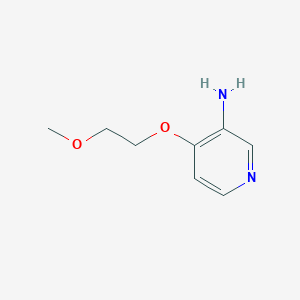
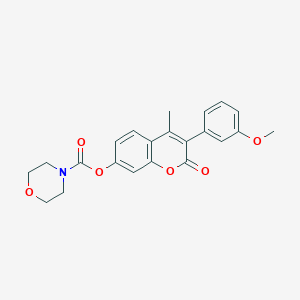
![1-[(3-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13319893.png)
![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)
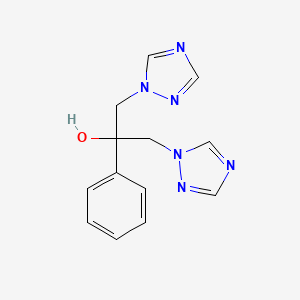
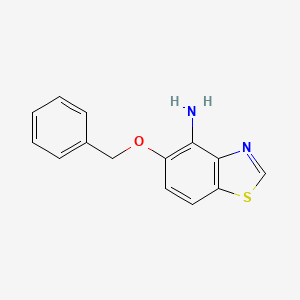

![2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13319929.png)
![2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13319937.png)

